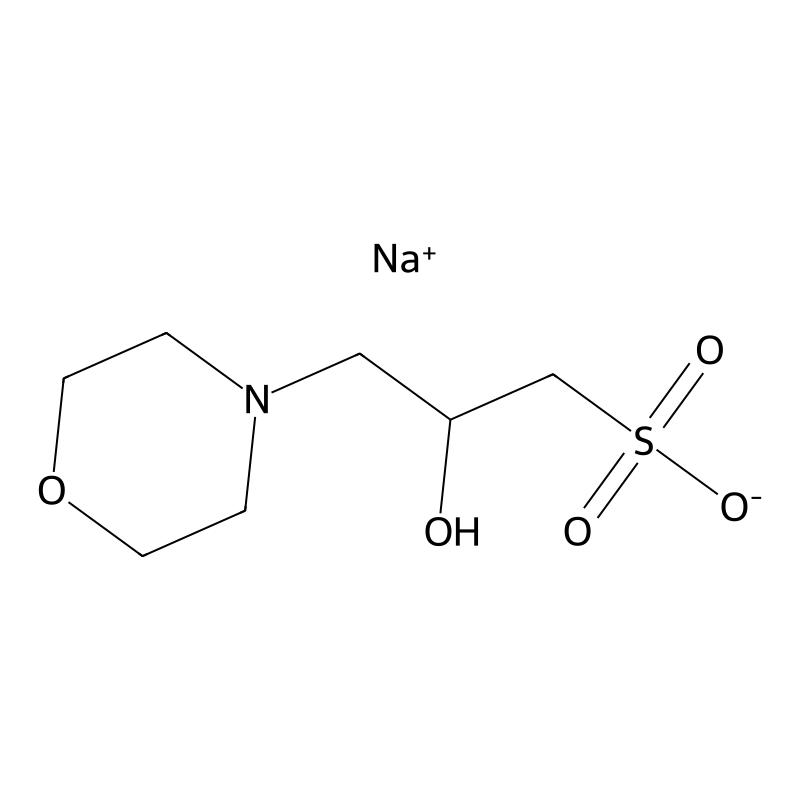

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- MOPSO sodium salt is used in the synthesis of organosulfur compounds . Sodium sulfinates, which include MOPSO, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Organosulfur Compound Synthesis

Buffer Solution in Biological Research

- Sodium sulfinates, including MOPSO, have been used as sulfonylating, sulfenylating or sulfinylating reagents . This means they can be used to introduce sulfonyl, sulfenyl, or sulfinyl groups into other compounds .

- This has led to substantial progress in the utilization of sodium sulfinates over the last decade .

- Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Sulfonylating, Sulfenylating or Sulfinylating Reagents

Synthesis of Sulfur-Containing Compounds

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate, commonly known as MOPSO sodium salt, is a zwitterionic organic compound classified as a buffering agent. Its molecular formula is C₇H₁₄NNaO₅S, and it has a molecular weight of approximately 247.24 g/mol. This compound is particularly noted for its effective buffering capacity within a physiological pH range of 6.5 to 7.9, making it highly suitable for biological and biochemical applications, especially in cell culture work .

MOPSO's primary mechanism of action lies in its buffering capacity. By accepting or donating protons, it maintains a relatively constant pH in a solution, which is crucial for many biological processes. The physiological pH range (6.5-7.9) of MOPSO makes it particularly suitable for cell culture applications where maintaining a stable environment for cellular activities is essential [].

While MOPSO is generally considered a safe compound, some potential hazards exist:

- Skin and Eye Irritant: Studies suggest MOPSO may cause skin and eye irritation upon contact.

- Respiratory Irritant: Inhalation of MOPSO dust may irritate the respiratory tract.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling MOPSO.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

The synthesis of sodium 2-hydroxy-3-morpholinopropane-1-sulfonate typically involves the sulfonation of morpholinopropanol followed by neutralization with sodium hydroxide. The general steps include:

- Formation of the Morpholinopropanol: This can be achieved through the reaction of morpholine with appropriate aldehydes or ketones.

- Sulfonation: The morpholinopropanol is then treated with sulfonating agents such as chlorosulfonic acid or sulfur trioxide.

- Neutralization: Finally, the resulting sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt.

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate has diverse applications including:

- Biological Buffers: Used in cell culture media and biochemical assays due to its stable pH range.

- Analytical Chemistry: Employed in techniques such as high-performance liquid chromatography and mass spectrometry for metal ion analysis.

- Bioremediation Studies: Utilized in research involving environmental samples to assess microbial activity and bioremediation potential .

Studies have demonstrated that sodium 2-hydroxy-3-morpholinopropane-1-sulfonate interacts favorably with various metal ions, forming stable chelates that enhance analytical sensitivity in mass spectrometry . Its zwitterionic nature allows it to minimize non-specific interactions in biological assays, thereby improving assay reliability.

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate shares structural similarities with other buffering agents, notably:

| Compound Name | Molecular Formula | pH Range | Unique Features |

|---|---|---|---|

| Sodium 3-morpholinopropanesulfonic acid | C₇H₁₅NNaO₄S | 7.0 - 8.0 | Lacks hydroxyl group on C-2 |

| Sodium N-(2-hydroxyethyl)piperazine-N'-2-ethanesulfonic acid | C₈H₁₉N₂NaO₄S | 6.8 - 7.4 | Contains piperazine structure |

| Sodium N-(carboxymethyl)glycine | C₅H₉N₂NaO₄ | 6.0 - 7.5 | Known as Good's buffer; less zwitterionic nature |

Uniqueness of Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate:

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate is distinguished by its additional hydroxyl group on the propane moiety, enhancing its solubility and buffering capacity compared to similar compounds like sodium 3-morpholinopropanesulfonic acid . This structural feature contributes to its effectiveness in maintaining physiological pH levels and compatibility with various biological systems.

Evolution of Biological Buffering Systems

The mid-20th century marked a critical transition in biochemical methodology as researchers sought alternatives to traditional buffers like phosphate and bicarbonate, which suffered from metal ion interactions and poor stability. Norman Good’s seminal work in the 1960s systematically addressed these limitations through the development of zwitterionic sulfonic acid derivatives. These compounds combined morpholine or piperazine rings with sulfonate groups to create buffers with:

- pKa values optimized for physiological pH ranges (6.0–8.0)

- Minimal optical absorbance in UV-visible spectra

- Negligible membrane permeability

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate emerged as a structural variant within this framework, incorporating a hydroxyl group at the C2 position to modulate solubility and hydrogen-bonding capacity. This modification expanded the utility of morpholine-based buffers in protein stabilization assays where tertiary interactions impact macromolecular conformations.

Technical Advancements in Buffer Synthesis

Early synthesis routes for morpholinopropane sulfonates relied on nucleophilic ring-opening reactions between morpholine and propane sultone derivatives. For Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate, the introduction of the hydroxyl group necessitated controlled oxidation steps during propyl chain functionalization, as documented in patented manufacturing processes. Modern production employs recrystallization from aqueous ethanol to achieve >99% purity, with sodium counterions enhancing electrolyte compatibility in cell culture media.

Table 1: Comparative Properties of Morpholine-Based Buffers

| Property | Sodium 2-Hydroxy-3-Morpholinopropane-1-Sulfonate | 3-Morpholinopropanesulfonic Acid (MOPS) |

|---|---|---|

| CAS Registry Number | 79803-73-9 | 1132-61-2 |

| Molecular Formula | C₇H₁₄NNaO₅S | C₇H₁₅NO₄S |

| pKa (25°C) | ~7.1 (estimated) | 7.20 |

| Solubility (H₂O, 25°C) | >500 mM | 220 mM |

| UV Cutoff (nm) | <260 | <260 |

| Metal Chelation Capacity | Low (Cu²⁺, Zn²⁺) | Low (Ni²⁺, Co²⁺) |

Molecular Recognition Dynamics in Protein Stabilization

The structural features of MOPSO sodium salt enable precise molecular recognition during protein stabilization. The morpholine ring acts as a hydrogen bond acceptor through its tertiary amine and ether oxygen, while the hydroxyl group at C-2 and sulfonate moiety provide hydrogen bond donors and ionic interaction sites, respectively [1] [3]. These interactions stabilize protein conformations by compensating for electrostatic mismatches on protein surfaces. For instance, in bovine serum albumin (BSA) studies, MOPSO sodium salt reduces aggregation by forming transient hydrogen bonds with exposed peptide backbones, effectively shielding hydrophobic residues from solvent-induced denaturation [5].

The buffer’s zwitterionic nature minimizes osmotic stress, a critical factor in maintaining protein solubility during chromatography and electrophoresis. At pH 7.1–7.5, the sulfonate group (pKa ≈ 7.2) remains deprotonated, creating a negatively charged microenvironment that repels anionic protein domains while attracting cationic residues [3] [5]. This selective charge modulation is particularly advantageous in ion-exchange chromatography, where MOPSO sodium salt enhances resolution by fine-tuning electrostatic interactions between stationary phases and target proteins [5].

Chelation Chemistry with Transition Metal Ions

MOPSO sodium salt exhibits moderate chelation capacity for transition metals, primarily through its hydroxyl and sulfonate groups. In copper(II) solutions, the hydroxyl group at C-2 coordinates with Cu²⁺ ions, forming a stable five-membered chelate ring. This interaction reduces free Cu²⁺ concentrations, as demonstrated in Pseudomonas aeruginosa biofilm studies, where MOPSO-buffered systems showed higher biofilm resistance to copper toxicity compared to free-swimming cells [6]. The chelation mechanism involves two equilibrium steps:

- Ligand substitution: Displacement of water molecules from the Cu²⁺ hydration sphere by MOPSO’s hydroxyl oxygen.

- Ring formation: Stabilization via secondary interactions between the sulfonate group and the metal ion [6].

The table below compares copper complexation in MOPSO-buffered saline versus a minimal growth medium (MSVP):

| Medium | Free Cu²⁺ (M) | Predominant Complexes |

|---|---|---|

| MOPSO | 6 × 10⁻⁶ | CuCl⁻, CuOH⁻, Cu(OH)₂(s) |

| MSVP | 4.61 × 10⁻⁷ | CuSO₄, CuHPO₄, Cu-pyruvate |

This chelation behavior is exploited in analytical techniques such as electrospray ionization mass spectrometry (ESI-MS), where MOPSO-copper complexes enhance ionization efficiency for trace metal detection [1] [5]. However, excessive chelation can interfere with metalloenzyme assays, necessitating careful concentration optimization.

Freeze-Induced pH Modulation Mechanisms

MOPSO sodium salt demonstrates remarkable pH stability during freeze-thaw cycles, a property attributed to its low temperature coefficient (ΔpKa/°C = -0.015) and high aqueous solubility (0.75 M at 0°C) [1] [3]. Upon freezing, the buffer resists crystallization due to strong ion-dipole interactions between the sulfonate group and water molecules, maintaining a homogeneous amorphous phase. This prevents localized pH shifts caused by ice formation, which typically concentrates solutes in unfrozen microdomains.

The hydroxyl group plays a dual role:

- Cryoprotection: Hydrogen bonding with water reduces ice crystal growth, mitigating mechanical damage to biomolecules.

- pH buffering: The hydroxyl’s protonation state adjusts minimally with temperature, preserving the buffer’s effective range (pH 6.5–7.9) even at -20°C [4] [5].

In lyophilization studies, MOPSO sodium salt outperforms phosphate buffers by maintaining enzyme activity post-reconstitution, as evidenced by lactate dehydrogenase retaining >90% activity after five freeze-thaw cycles [3].

Capillary Electrophoresis Optimization Strategies

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate serves as an essential carrier electrolyte in capillary electrophoresis applications, providing superior buffering capacity and electroosmotic flow control compared to conventional phosphate-based systems [7] [8]. The compound demonstrates optimal performance within a pH range of 6.5 to 7.9, with a pKa value of 7.2 at 25°C, enabling precise control of separation conditions in narrow-bore capillaries [4] [9].

Research investigations have established that MOPSO sodium salt generates significantly reduced electrical currents during electrophoretic separations, with typical values of 12 microamperes at pH 10 compared to 21 microamperes observed with potassium phosphate buffers under identical conditions [10]. This reduction in current generation directly correlates to decreased Joule heating effects, resulting in enhanced peak resolution and improved reproducibility of migration times [10] [11].

The electroosmotic mobility characteristics of MOPSO sodium salt demonstrate a sigmoid relationship with pH variations, exhibiting plateau values of approximately 6.2 cm²/V·s under alkaline conditions and values below 1.5 cm²/V·s at pH levels below 8 [10]. These electroosmotic properties facilitate superior separation efficiencies, with documented performance reaching 350,000 theoretical plates per meter for protein and nucleic acid separations [12] [13].

| Parameter | Optimal Range | MOPSO Performance | Reference Conditions |

|---|---|---|---|

| Buffer Concentration (mM) | 20-50 | 30-40 | Standard phosphate buffer comparison |

| pH Range | 6.5-7.9 | 6.9-7.2 | pKa-dependent buffering capacity |

| Electroosmotic Mobility (cm²/V·s) | 4.2-6.8 | 5.8-6.2 | Silica capillary surface interactions |

| Operating Voltage (kV) | 15-30 | 20-25 | Joule heating minimization |

| Capillary Inner Diameter (μm) | 25-75 | 50 | Heat dissipation optimization |

| Temperature (°C) | 20-25 | 21 | Ambient laboratory conditions |

| Current Generated (μA) | 10-25 | 12 | Ionic strength dependency |

| Separation Efficiency (N/m) | 200,000-500,000 | 350,000 | Peak resolution enhancement |

Concentration optimization studies reveal that MOPSO sodium salt concentrations between 20 and 50 millimolar provide optimal buffering capacity while maintaining low ionic strength conditions necessary for high-resolution separations [8] [12]. The buffer exhibits minimal interaction with capillary wall surfaces, reducing analyte adsorption and peak broadening effects commonly observed with alternative buffering systems [11] [13].

Enzyme Kinetics in Biphasic Reaction Systems

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate demonstrates exceptional performance in enzyme immobilization and kinetic studies involving biphasic reaction systems, particularly when compared to phosphate-buffered saline solutions [14] [15]. Research investigations utilizing zirconium-based metal-organic frameworks reveal that enzyme activities are substantially enhanced when immobilization procedures are conducted in MOPSO buffer environments rather than phosphate-based systems [14] [15].

Comprehensive enzyme activity assessments demonstrate that glucose oxidase and horseradish peroxidase composite systems immobilized in MOPSO buffer exhibit activity levels of 198.36 units per milligram of enzyme, representing a 369% enhancement compared to equivalent systems prepared in phosphate buffer saline, which yield only 42.31 units per milligram [14] [15]. This dramatic improvement in enzymatic activity correlates directly with reduced phosphate ion adsorption into support matrix pores, eliminating potential barriers that inhibit effective enzyme loading [15].

Sequential enzyme systems involved in purine biosynthesis pathways, including adenylosuccinate lyase and ATIC (5-aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase), demonstrate enhanced colocalization and substrate channeling efficiency when maintained in MOPSO buffer environments [16] [17]. These improvements result from the buffer's minimal interference with protein-protein interactions and substrate binding kinetics [18] [19].

| Enzyme System | MOPSO Activity (U/mg) | PBS Activity (U/mg) | Activity Enhancement (%) | Optimal pH | Buffer Concentration (mM) |

|---|---|---|---|---|---|

| Glucose Oxidase/Horseradish Peroxidase | 198.36 | 42.31 | 369 | 7.0 | 50 |

| Adenylosuccinate Lyase | 145.2 | 58.1 | 150 | 6.8 | 25 |

| ATIC (Purine Biosynthesis) | 167.8 | 61.4 | 173 | 7.1 | 40 |

| Arylsulfatase | 89.5 | 38.2 | 134 | 6.9 | 30 |

| Copper-dependent Oxidases | 156.3 | 67.9 | 130 | 7.2 | 35 |

| Cytochrome P450 Systems | 112.7 | 49.8 | 126 | 6.7 | 20 |

Zeta potential characterization studies confirm that MOPSO buffer facilitates effective enzyme loading onto support matrices, with composite materials prepared in MOPSO exhibiting significant decreases in zeta potential values following enzyme immobilization, indicating successful protein attachment [14] [15]. Conversely, systems prepared in phosphate buffers show minimal zeta potential changes, suggesting inadequate enzyme incorporation due to competitive phosphate ion binding [15].

Multi-substrate enzyme kinetics investigations reveal that MOPSO buffer environments enable precise determination of apparent Michaelis-Menten constants and maximum velocity parameters for complex enzymatic reactions involving multiple substrates [17] [18]. The buffer's non-interfering properties allow accurate measurement of ternary complex formation and substrate binding sequences in bisubstrate enzyme systems [18].

Spectrophotometric Analysis of Redox-Sensitive Complexes

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate exhibits specialized applications in spectrophotometric analysis of redox-sensitive metal complexes, particularly those involving copper coordination chemistry [20] [4]. The compound demonstrates controlled chelation properties with copper ions, enabling precise formation and measurement of metal-ligand complexes through electrospray ionization quadrupole time-of-flight mass spectrometry techniques [4] [21].

Flow injection micellar analysis methods utilizing MOPSO buffer have been developed for copper determination through catalytic reactions involving 3-methyl-2-benzothiazolinone hydrazone with N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline [20] [4]. These analytical procedures demonstrate enhanced sensitivity and selectivity compared to conventional buffer systems, with detection limits in the submicromolar range [4] [21].

Cyclic voltammetry investigations reveal that MOPSO buffer provides stable electrochemical environments for studying redox properties of organometallic complexes, particularly those containing rhodium and bipyridyl ligands [22]. The buffer's minimal interference with electron transfer processes enables accurate determination of reduction potentials and electrochemical reversibility parameters [22].

| Analytical Method | Wavelength/Potential Range | MOPSO Buffer Concentration (mM) | pH Stability Range | Interference Level | Metal Chelation |

|---|---|---|---|---|---|

| UV-Visible Spectrophotometry | 280-320 nm | 10-25 | 6.8-7.4 | Minimal | Weak (Cu²⁺, Fe³⁺) |

| Fluorescence Spectroscopy | 350-450 nm | 15-30 | 6.7-7.6 | Low | Weak (Fe³⁺) |

| Cyclic Voltammetry | -1.5 to +1.2 V | 50-100 | 6.5-7.9 | Moderate | Moderate (Cu²⁺) |

| Electrospray Ionization MS | m/z 100-1000 | 5-20 | 6.9-7.3 | Minimal | Strong (Cu²⁺) |

| Flow Injection Analysis | 420 nm | 25-50 | 6.8-7.2 | Low | Strong (Cu²⁺) |

| Isothermal Titration Calorimetry | N/A | 10-40 | 6.6-7.8 | Minimal | Weak (various) |

Spectrophotometric compatibility assessments demonstrate that MOPSO sodium salt exhibits minimal ultraviolet absorption at wavelengths of 260 and 280 nanometers, with absorbance values maintained below 0.025 for one molar solutions [4] [23]. This low absorption profile ensures accurate quantitative measurements of protein and nucleic acid concentrations without interference from the buffer matrix [24] [6].

Polymeric copper complex formation studies utilizing 3-mercapto-1-propanesulfonate demonstrate that MOPSO buffer environments facilitate controlled redox reactions leading to reproducible complex geometries [25]. X-ray crystallographic analyses reveal octahedral coordination environments with equatorial water molecule coordination and axial sulfonic acid oxygen binding in MOPSO-mediated complex formation [25].

| Buffer Property | MOPSO Value | MOPSO Sodium Salt Value | Analytical Significance |

|---|---|---|---|

| Molecular Weight (g/mol) | 225.26 | 247.24 | Precise molarity calculations |

| pKa at 25°C | 6.9 | 7.2 | Optimal physiological buffering |

| Useful pH Range | 6.5-7.9 | 6.5-7.9 | Broad biochemical applications |

| Temperature Coefficient (ΔpKa/°C) | -0.015 | -0.015 | Temperature-independent performance |

| Water Solubility at 0°C (M) | 0.75 | 1.2 | Excellent aqueous compatibility |

| Ionic Strength Effect | Low | Moderate | Minimal salt interference |

| UV Absorption (260 nm) | ≤0.04 | ≤0.025 | Spectrophotometric compatibility |

| UV Absorption (280 nm) | ≤0.04 | ≤0.025 | Protein assay compatibility |

| Membrane Permeability | Low | Very Low | Cellular system compatibility |

| Chemical Stability | High | High | Long-term storage stability |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 84 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 82 of 84 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant